molecular formula C10H21O5P B14134409 Diethyl (1-ethoxy-3-oxobutyl)phosphonate CAS No. 88972-21-8

Diethyl (1-ethoxy-3-oxobutyl)phosphonate

Katalognummer: B14134409
CAS-Nummer: 88972-21-8
Molekulargewicht: 252.24 g/mol
InChI-Schlüssel: DACMVFPYOPEUEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (1-ethoxy-3-oxobutyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O4P It is a derivative of phosphonic acid and is characterized by the presence of an ethoxy group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (1-ethoxy-3-oxobutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents may also be employed to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl (1-ethoxy-3-oxobutyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of diethyl (1-ethoxy-3-oxobutyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in coordination chemistry with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl (2-oxobutyl)phosphonate
  • Diethyl (methylthiomethyl)phosphonate
  • Diethyl (1-cyanoethyl)phosphonate

Uniqueness

Diethyl (1-ethoxy-3-oxobutyl)phosphonate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of nucleophilicity and electrophilicity, making it suitable for specialized applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

88972-21-8

Molekularformel

C10H21O5P

Molekulargewicht

252.24 g/mol

IUPAC-Name

4-diethoxyphosphoryl-4-ethoxybutan-2-one

InChI

InChI=1S/C10H21O5P/c1-5-13-10(8-9(4)11)16(12,14-6-2)15-7-3/h10H,5-8H2,1-4H3

InChI-Schlüssel

DACMVFPYOPEUEF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CC(=O)C)P(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.